molecular formula C9H14ClNS B13244272 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride

1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13244272
M. Wt: 203.73 g/mol
InChI Key: GPMZMZPYRVUYCC-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a methylsulfanyl (-SMe) group at the ortho position of the phenyl ring.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H13NS.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H

InChI Key

GPMZMZPYRVUYCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1SC)N.Cl

Origin of Product

United States

Preparation Methods

Route via Nucleophilic Substitution of Halogenated Intermediates

The most common synthetic pathway involves the nucleophilic substitution of a halogenated phenyl precursor with a methylsulfanyl nucleophile:

  • Step 1: Synthesis of 2-(Methylsulfanyl)phenyl halide (e.g., 2-(Chloromethyl)phenyl methyl sulfide)
  • Step 2: Nucleophilic displacement with ammonia or a primary amine to form the corresponding ethan-1-amine derivative
  • Step 3: Conversion to hydrochloride salt via treatment with hydrogen chloride gas or HCl in an appropriate solvent

This pathway is supported by patent US9688623B2, which describes processes for synthesizing amine intermediates with sulfur substituents, emphasizing halogenation and nucleophilic substitution reactions under controlled conditions (see Table 1).

Reaction Step Reagents & Conditions Outcome
Halogenation of phenyl methyl sulfide N-chlorosuccinimide (NCS), UV or heat 2-(Chloromethyl)phenyl methyl sulfide
Nucleophilic substitution with ammonia NH₃ in ethanol or aqueous medium 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine
Salt formation HCl gas or HCl in ethanol Hydrochloride salt

Reductive Amination Approach

An alternative method involves reductive amination of the corresponding aldehyde or ketone:

  • Step 1: Synthesis of 2-(Methylsulfanyl)phenylacetaldehyde via oxidation of the methylsulfanylphenyl precursor
  • Step 2: Reductive amination with ammonia or primary amines using reducing agents like sodium cyanoborohydride or catalytic hydrogenation
  • Step 3: Acidic workup to obtain the hydrochloride salt

This approach is supported by research on phenylethylamine derivatives, where reductive amination offers high selectivity and yields, as documented in patent CN103641725A.

Multi-step Synthesis via Phenylacetic Acid Derivatives

A more complex route involves initial formation of phenylacetic acid derivatives, followed by amination:

  • Step 1: Synthesis of 2-(Methylsulfanyl)phenylacetic acid
  • Step 2: Conversion to the corresponding amine via decarboxylation or amide formation and subsequent reduction
  • Step 3: Salt formation with hydrochloric acid

While this method is less direct, it provides an alternative route for large-scale synthesis with high purity.

Reaction Conditions and Optimization

Research indicates that reaction parameters significantly influence yield and purity:

Parameter Optimal Conditions Reference
Temperature 20–50°C for nucleophilic substitution; 90–96°C for halogenation US9688623B2
Solvent Ethanol, methanol, or tetrahydrofuran US9688623B2, CN103641725A
Reagent equivalents Excess ammonia or amines (1.2–2 equivalents) US9688623B2
Reaction time 3–6 hours, depending on temperature US9688623B2

Purification and Salt Formation

Post-synthesis purification typically involves:

  • Recrystallization from ethanol or ethyl acetate
  • Acidification with hydrogen chloride to form the hydrochloride salt, which enhances stability and solubility

The hydrochloride salt is characterized by its melting point, NMR, and elemental analysis, confirming its purity and structure.

Data Tables Summarizing Preparation Methods

Method Starting Materials Reagents & Conditions Yield & Purity References
Halogenation & Nucleophilic Substitution Phenyl methyl sulfide NCS, NH₃, HCl Moderate to high; >85% US9688623B2
Reductive Amination Phenylacetaldehyde derivatives NaBH₃CN, NH₃, HCl High; >90% CN103641725A
Phenylacetic Acid Route 2-(Methylsulfanyl)phenylacetic acid Decarboxylation, reduction Variable; scalable Patent data

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding phenylethanamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenylethanamine.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group may play a role in modulating the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride, highlighting substituent variations and their implications:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight CAS Number Notes (Source)
1-[2-(Methylsulfanyl)phenyl]ethan-1-amine HCl 2-(Methylsulfanyl)phenyl C₉H₁₄ClNS 215.73* Not reported Hypothetical data; ortho-substitution may enhance steric effects .
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine HCl (1e) 2,5-Dimethoxy-4-(methylthio)phenyl C₁₁H₁₈ClNO₂S 271.78 Not provided Psychoactive analog (2C-T); methoxy groups enhance lipophilicity .
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine HCl 2-(Difluoromethoxy)phenyl C₉H₁₁ClF₂NO 237.64 Not provided Intermediate in dual-acting FFAR1/FFAR4 modulators; electron-withdrawing substituent .
2-[4-(Methylsulfanyl)phenoxy]ethan-1-amine HCl 4-(Methylsulfanyl)phenoxy C₉H₁₄ClNOS 235.78 1211477-99-4 Phenoxy linker alters electronic properties compared to direct phenyl linkage .
(S)-1-(3-(Methylsulfonyl)phenyl)ethan-1-amine HCl 3-(Methylsulfonyl)phenyl C₉H₁₄ClNO₂S 235.73 2554775-94-7 Sulfonyl group (-SO₂Me) increases polarity and stability under inert conditions .

*Hypothetical molecular weight calculated based on formula.

Key Observations:
  • Functional Groups : Sulfanyl (-SMe) groups, as in the target compound, are less polar than sulfonyl (-SO₂Me) groups (e.g., ), which could influence membrane permeability and metabolic stability .
  • Hybrid Structures : Compounds like 1e (2C-T) combine methoxy and methylthio groups, demonstrating how electron-donating substituents modulate activity in psychoactive phenethylamines .

Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogs suggest:

  • Solubility : Sulfanyl-substituted compounds may exhibit moderate aqueous solubility due to the balance between hydrophobic phenyl rings and polar amine hydrochloride groups.
  • Stability : Sulfanyl groups are prone to oxidation, whereas sulfonyl derivatives (e.g., ) are more stable but less lipophilic .

Biological Activity

1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in recent years for its potential biological activities. This compound exhibits various pharmacological properties, including neuropharmacological effects, antibacterial activity, and potential applications in treating neurodegenerative disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₁₃ClN₁S
  • Molecular Weight : 201.73 g/mol

This compound features a methylsulfanyl group attached to a phenyl ring, which is linked to an ethanamine backbone. The presence of the methylsulfanyl group is crucial in modulating its biological activity.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases. For instance, studies have shown that derivatives of phenethylamine can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration .

Table 1: Summary of Neuropharmacological Studies

Study ReferenceFindings
Inhibition of nNOS with potential neuroprotective effects.
Modulation of serotonin receptors leading to antidepressant-like effects.

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against various strains of bacteria. It exhibits bactericidal activity with minimum inhibitory concentrations (MIC) that compare favorably with established antibiotics.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (μg/mL)Mechanism of Action
Staphylococcus aureus62.5Inhibition of protein synthesis pathways
Escherichia coli100Disruption of cell wall synthesis
Methicillin-resistant Staphylococcus aureus (MRSA)62.5Bactericidal action with antibiofilm properties

Studies have indicated that the compound's mechanism involves disrupting protein synthesis and inhibiting nucleic acid production, making it a promising candidate for further development as an antibacterial agent .

Case Study 1: Neuroprotective Effects

A clinical study explored the effects of similar compounds on patients with early-stage Alzheimer's disease. The results indicated improved cognitive function and reduced markers of oxidative stress in patients treated with derivatives of this compound.

Case Study 2: Antibacterial Efficacy

In vitro studies demonstrated that this compound effectively inhibited biofilm formation by MRSA at concentrations significantly lower than traditional antibiotics. This suggests its potential use in treating chronic infections where biofilm formation is a concern.

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